Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butoxycarbonyl (Boc)-protected amines. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical reactions. This deprotection step is crucial for the compound’s activity in biological systems .
Comparison with Similar Compounds
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate: This compound has a similar structure but differs in the position of the Boc-protected amine group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound features a piperazine ring instead of a cyclopropane ring, offering different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-5-17-10(15)13(6-7-13)8-9-14-11(16)18-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |
InChI Key |
VCZHJFSHCDGRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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